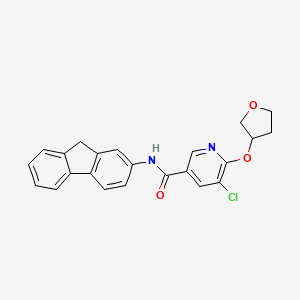

3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

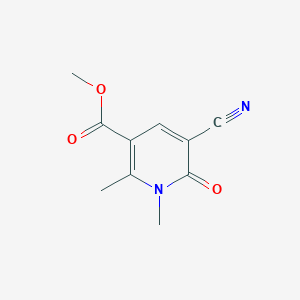

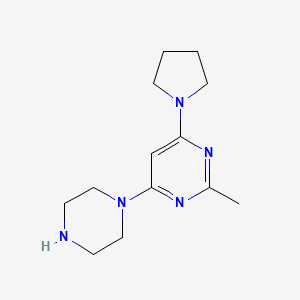

3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic organic compound with a thiazolidine ring and a ketone group. It has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and medicine.

Scientific Research Applications

Synthesis and Characterization

Thiazolidinones, including derivatives like 3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one, are synthesized through various chemical reactions and characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been evaluated for their biological activities, showing potential as therapeutic agents due to their anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Properties

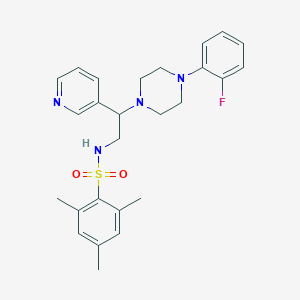

Several studies have focused on the antimicrobial and anticancer properties of thiazolidinone derivatives. For example, new substituted benzoxazepine and benzothiazepine compounds, including thiazolidin-4-one derivatives, have been synthesized and shown to possess antipsychotic as well as anticonvulsant agents (H. Kaur et al., 2012). Additionally, compounds have been designed to inhibit calcium overload and possess antioxidant activity, indicating their potential in cardiovascular research (T. Kato et al., 1999).

Structural Analysis and Molecular Behavior

The molecular and crystal structures of thiazolidin-4-one derivatives have been extensively studied to understand their behavior in various conditions. Studies include the analysis of crystal structures to determine the orthorhombic and monoclinic systems of these compounds, aiding in the development of more effective and stable pharmaceutical agents (W. Schuckmann et al., 1978).

Nano-Mediated Synthesis and Bioactivity

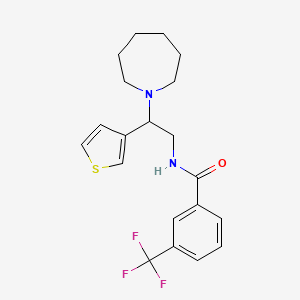

Innovative approaches to the synthesis of thiazolidin-4-ones using nano-catalysts like nano-MoO3 have been explored for their antibacterial activity, showcasing the versatility of these compounds in developing new antibiotics. This research has also extended into in silico target prediction and docking studies to understand the mechanism of action of these compounds at the molecular level (K. Kumar et al., 2016).

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives have been evaluated, highlighting their potential in combating oxidative stress, a key factor in many chronic diseases. These studies emphasize the importance of the structural elements of thiazolidin-4-one derivatives in determining their efficacy as antioxidants (Maria Apotrosoaei et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown activity against various strains of microorganisms

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This interaction could lead to changes in the target, potentially inhibiting its function or altering its behavior.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)11-7-14(13)6-10(11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGSBFDYNPYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CS(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

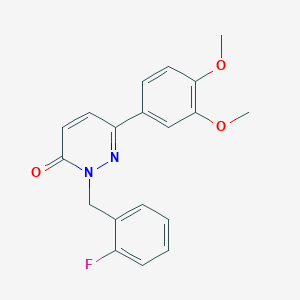

![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2702590.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride](/img/structure/B2702592.png)

![3-(4-fluorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2702594.png)

![N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2702595.png)